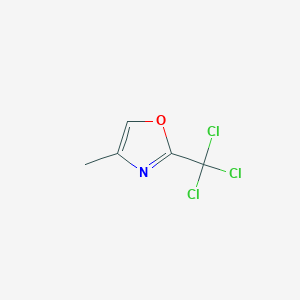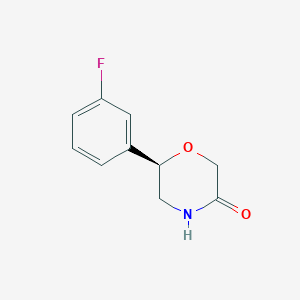![molecular formula C12H13N2O6- B15172498 1-Nitro-4-{[(5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene CAS No. 911000-85-6](/img/structure/B15172498.png)
1-Nitro-4-{[(5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-4-{[(5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene is a complex organic compound with a molecular formula of C₁₂H₁₃N₂O₆. This compound features a benzene ring substituted with a nitro group and a unique ester linkage involving a norvaline derivative. The presence of both nitro and ester functionalities makes this compound interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitro-4-{[(5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene typically involves the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Esterification: The nitrobenzene is then subjected to esterification with 5-oxidanidyl-5-oxidanylidene-D-norvalyl chloride in the presence of a base such as pyridine to form the desired ester linkage.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-4-{[(5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions, elevated temperatures.
Hydrolysis: Hydrochloric acid or sodium hydroxide, heat.
Major Products:
Reduction: 1-Amino-4-{[(5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene.
Substitution: Various substituted benzene derivatives.
Hydrolysis: 4-{[(5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzoic acid.
Scientific Research Applications
1-Nitro-4-{[(5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Nitro-4-{[(5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester linkage may also be hydrolyzed by esterases, releasing active metabolites.
Comparison with Similar Compounds
1-Nitro-4-methylbenzene: Similar structure but lacks the ester linkage.
4-Nitrobenzoic acid: Contains a nitro group and a carboxylic acid instead of an ester.
1-Nitro-2-{[(5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene: Positional isomer with the nitro group in a different position.
Uniqueness: 1-Nitro-4-{[(5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene is unique due to its combination of a nitro group and an ester linkage involving a norvaline derivative. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
911000-85-6 |
|---|---|
Molecular Formula |
C12H13N2O6- |
Molecular Weight |
281.24 g/mol |
IUPAC Name |
(4R)-4-amino-5-[(4-nitrophenyl)methoxy]-5-oxopentanoate |
InChI |
InChI=1S/C12H14N2O6/c13-10(5-6-11(15)16)12(17)20-7-8-1-3-9(4-2-8)14(18)19/h1-4,10H,5-7,13H2,(H,15,16)/p-1/t10-/m1/s1 |
InChI Key |
CDMMWGBVQAEHAG-SNVBAGLBSA-M |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)[C@@H](CCC(=O)[O-])N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C(CCC(=O)[O-])N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Oxocyclopentyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B15172421.png)
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-propan-2-ylthiourea](/img/structure/B15172424.png)
![Methyl 2-[(naphthalen-1-yl)methylidene]but-3-enoate](/img/structure/B15172430.png)

![[4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone;oxalic acid](/img/structure/B15172446.png)

![2-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)-2-nitroethenyl]furan](/img/structure/B15172464.png)
![2-[Anilino(pentafluorophenyl)methyl]phenol](/img/structure/B15172465.png)
![N-[2-(morpholin-4-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15172475.png)
![(2R)-2-[(diphenylacetyl)amino]-2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)ethanamide](/img/structure/B15172476.png)

![9-(4-Bromophenyl)-6-(2-hydroxyethyl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B15172478.png)


